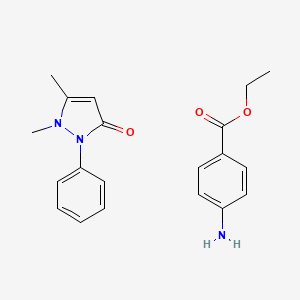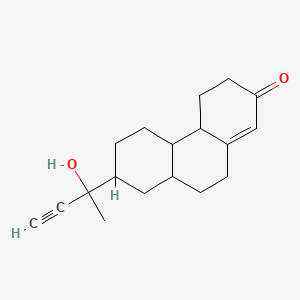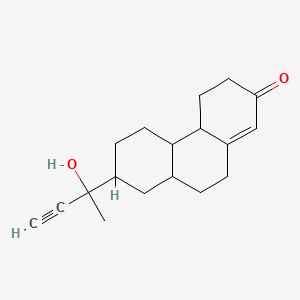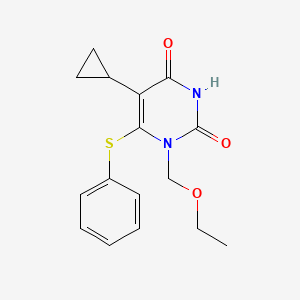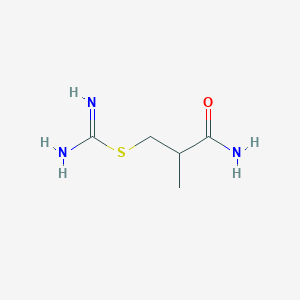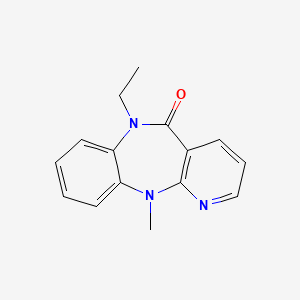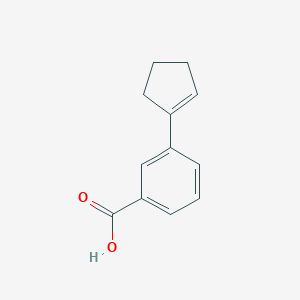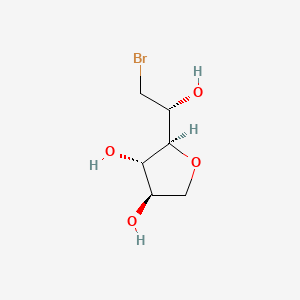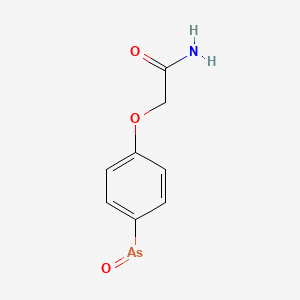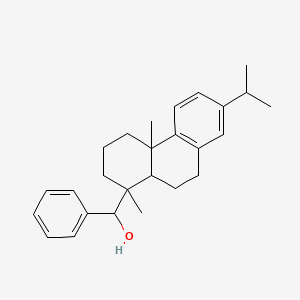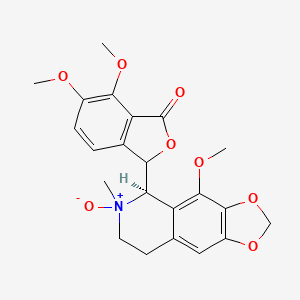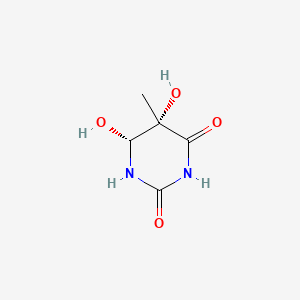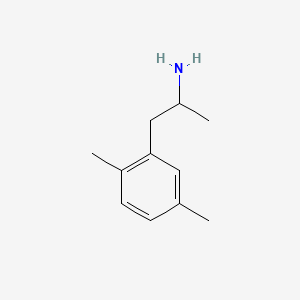
2,5-Dimethylamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylamphetamine is a synthetic compound belonging to the class of substituted amphetamines It is structurally related to amphetamine, with two methyl groups attached to the benzene ring at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylamphetamine typically involves the alkylation of 2,5-dimethylphenylacetone with ammonia or an amine, followed by reduction. One common method includes the use of reductive amination, where 2,5-dimethylphenylacetone is reacted with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the final product’s purity and consistency. Industrial methods often employ continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: 2,5-Dimethylbenzaldehyde or 2,5-dimethylbenzoic acid.
Reduction: 2,5-Dimethylphenylethanol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its stimulant properties and potential therapeutic applications in treating conditions like attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dimethylamphetamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for monoamines, including dopamine, norepinephrine, and serotonin. By increasing the release of these neurotransmitters, it exerts stimulant effects, enhancing alertness, concentration, and energy levels. The compound’s molecular targets include monoamine transporters and receptors involved in neurotransmitter release and reuptake.
Comparison with Similar Compounds
2,5-Dimethoxyamphetamine: Known for its psychedelic properties.
4-Methyl-2,5-dimethoxyamphetamine: Another psychedelic compound with distinct effects.
2,5-Dimethoxy-4-ethylamphetamine: A compound with both stimulant and psychedelic properties.
Comparison: While 2,5-Dimethylamphetamine is primarily known for its stimulant effects, similar compounds like 2,5-Dimethoxyamphetamine and 4-Methyl-2,5-dimethoxyamphetamine exhibit psychedelic properties. The presence of methoxy groups in these compounds contributes to their unique effects on serotonin receptors, distinguishing them from this compound, which lacks these groups and thus has a different pharmacological profile.
Properties
CAS No. |
19064-48-3 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6,10H,7,12H2,1-3H3 |
InChI Key |
SROXXLQATXNIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


